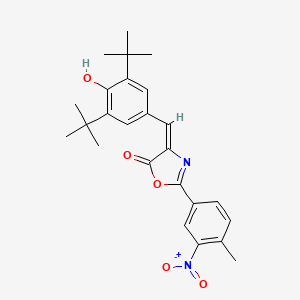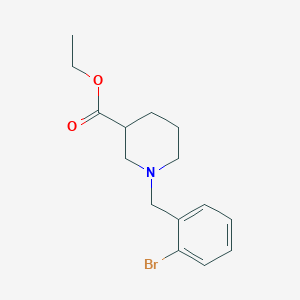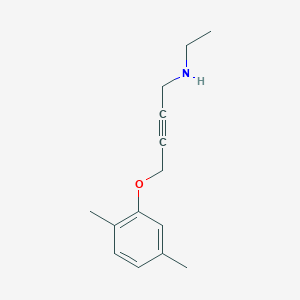![molecular formula C21H31ClN2O2S B5056246 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide](/img/structure/B5056246.png)
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide, commonly known as CP-122,721, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been studied for its potential therapeutic applications in various areas of research.
作用机制
The exact mechanism of action of CP-122,721 is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. CP-122,721 has been shown to increase the release of dopamine in certain brain regions, which may contribute to its anxiolytic and anti-depressant effects. It has also been shown to reduce the release of glutamate, which is involved in drug-seeking behavior, suggesting that it may be useful in the treatment of addiction.
Biochemical and Physiological Effects
CP-122,721 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in certain brain regions, which may contribute to its anxiolytic and anti-depressant effects. It has also been shown to reduce the release of glutamate, which is involved in drug-seeking behavior, suggesting that it may be useful in the treatment of addiction. CP-122,721 has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
实验室实验的优点和局限性
One of the advantages of CP-122,721 is that it has been extensively studied in preclinical models, making it a well-characterized compound. It has also been shown to have anxiolytic and anti-depressant effects in preclinical studies, making it a potential candidate for the treatment of anxiety and depression. However, one of the limitations of CP-122,721 is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on CP-122,721. One area of research could be to further elucidate its mechanism of action, which may help to identify new therapeutic applications for the compound. Another area of research could be to study its potential use in combination with other drugs for the treatment of addiction. Additionally, further studies could be conducted to evaluate its safety and efficacy in humans, which could pave the way for the development of new treatments for anxiety, depression, and addiction.
合成方法
CP-122,721 can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method involves the reaction of 5-chloro-2-nitrobenzoic acid with cyclopentylmagnesium bromide in the presence of a palladium catalyst to form 5-chloro-2-(1-cyclopentyl)benzoic acid. This intermediate is then reacted with piperidine in the presence of a base to form 5-chloro-2-(1-cyclopentyl-4-piperidinyl)benzoic acid. The final step involves the reaction of this intermediate with 3-(methylthio)propylamine in the presence of a coupling reagent to form CP-122,721.
科学研究应用
CP-122,721 has been studied for its potential therapeutic applications in various areas of research. It has been shown to have anxiolytic and anti-depressant effects in preclinical studies, making it a potential candidate for the treatment of anxiety and depression. CP-122,721 has also been studied for its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of drug addiction in humans.
属性
IUPAC Name |
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(3-methylsulfanylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN2O2S/c1-27-14-4-11-23-21(25)19-15-16(22)7-8-20(19)26-18-9-12-24(13-10-18)17-5-2-3-6-17/h7-8,15,17-18H,2-6,9-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSUGLGUTCKABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)C1=C(C=CC(=C1)Cl)OC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)imino]diethanol](/img/structure/B5056172.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)

![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5056190.png)
![2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5056193.png)

![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B5056214.png)

![1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056226.png)
![4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5056232.png)
![4-(3,4-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5056241.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B5056249.png)

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5056266.png)